molecular formula C24H34O4 B1230914 Actinopyrone B CAS No. 88378-60-3

Actinopyrone B

Cat. No.: B1230914
CAS No.: 88378-60-3
M. Wt: 386.5 g/mol
InChI Key: VKAOERDMNZUNBK-AUTRRBDOSA-N
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Description

Actinopyrone B is a secondary metabolite naturally produced by the bacterium Streptomyces pactum . It belongs to the class of γ-pyrone compounds, which are recognized for their diverse bioactivities . Initial biological studies have reported that this compound exhibits coronary vasodilating activity in animal models and possesses weak antimicrobial activity against certain Gram-positive bacteria and dermatophytes . Its structure is related to piericidin A, a known inhibitor of mitochondrial complex I . This structural similarity suggests potential as a tool for researching cellular metabolism, though its exact mechanism of action requires further investigation. This compound is presented as a valuable natural product lead compound for researchers exploring new pharmacological activities and for studies in microbiology and chemical biology . This product is intended for research purposes only and is not approved for use in humans or as a drug.

Properties

CAS No.

88378-60-3

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one

InChI

InChI=1S/C24H34O4/c1-8-18(4)24(26)19(5)14-17(3)11-9-10-16(2)12-13-22-20(6)21(25)15-23(27-7)28-22/h8-9,11-12,14-15,19,24,26H,10,13H2,1-7H3/b11-9+,16-12+,17-14+,18-8+

InChI Key

VKAOERDMNZUNBK-AUTRRBDOSA-N

SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O

Isomeric SMILES

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C=C(O1)OC)C)/C)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O

Synonyms

actinopyrone B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Actinopyrones are distinguished by their α-methoxy-γ-pyrone core and variable side chains. Key structural differences include:

Compound Core Structure Side Chain Features Key Modifications Source
Actinopyrone B α-Methoxy-γ-pyrone C17 chain with unsaturation (exact geometry unknown) Presumed 1,2-dehydro moiety
Actinopyrone A α-Methoxy-γ-pyrone C17 chain with 1,2-dehydro group Synthesized enantioselectively (2006)
Actinopyrone D α-Methoxy-γ-pyrone C17 chain with cis-olefin GRP78 downregulation activity
Goondapyrone A α/γ-Pyrone hybrid Linear polyketide chain No mammalian cytotoxicity
PM050463 α-Methoxy-γ-pyrone Glycosylated C17 side chain Marine-derived antitumor activity

Notes:

  • Actinopyrone D’s cis-olefin distinguishes it from Actinopyrones A and B, which likely have trans configurations .
  • PM050463 and Actinopyrone D share a biosynthetic origin but differ in glycosylation, impacting solubility and target interactions .

Bioactivity Comparison

Compound Cytotoxicity (IC50) Antimicrobial Activity Anthelmintic Activity Unique Mechanisms Source
This compound Not reported Presumed activity vs. Gram-positive bacteria Unknown Likely similar to Actinopyrone A
Actinopyrone A Not cytotoxic Selective anti-H. pylori (MIC = 0.1 ng/ml) 170× more active than piericidin B Coronary vasodilation in dogs
Actinopyrone D Induces ER stress death None reported None reported GRP78 inhibition, ER stress induction
Goondapyrone A Non-cytotoxic Broad-spectrum anthelmintic 35× more active than piericidin B Targets Dirofilaria immitis
PM050463 IC50 = 0.26–2.22 μM None reported None reported Marine antitumor agent

Notes:

  • Actinopyrone A’s selectivity for H. pylori contrasts with its weak activity against other bacteria .
  • Goondapyrones lack cytotoxicity, making them safer for anthelmintic use compared to neurotoxic piericidins .

Key Research Findings and Contradictions

This suggests side-chain length and substituents critically influence bioactivity.

Optical Activity Dependence: Actinopyrone A’s [α]D varies by solvent (+13.6 in CH2Cl2 vs. −14.6 in MeOH), emphasizing solvent context in comparative studies .

Structural Misassignments: Early Actinopyrone structures required revision via Mosher’s method and ECD calculations, highlighting the complexity of pyrone stereochemistry .

Preparation Methods

Polyketide Chain Assembly

The biosynthesis initiates with acetyl-CoA and malonyl-CoA extender units, iteratively condensed by modular PKS enzymes. The growing polyketide undergoes keto-reduction, dehydration, and enoylreduction cycles to form the unsaturated side chain. Methylation at C-3, C-7, C-9, and C-11 positions is mediated by S-adenosylmethionine (SAM)-dependent methyltransferases.

Cyclization and Methoxylation

The linear polyketide intermediate undergoes Dieckmann cyclization to form the γ-pyrone core. A regioselective O-methyltransferase then installs the methoxy group at C-6, a critical step distinguishing this compound from its congeners. Post-cyclization hydroxylation at C-10 completes the structure.

Chemical Synthesis Strategies

Chemical synthesis of this compound focuses on constructing its γ-pyrone core and elaborating the polyunsaturated side chain. Challenges include stereocontrol in the tetraenyl side chain and regioselective methoxylation.

Diketoester Cyclization

A biomimetic approach involves cyclizing diketoester precursors under acidic conditions (Scheme 1). For example, diketoester 20 (derived from propynyl magnesium bromide and acyl chloride 17 ) undergoes H₃PO₄-mediated cyclization to yield γ-hydroxy-α-pyrone 24 (31% yield).

Table 1: Cyclization Conditions and Yields

PrecursorAcid CatalystTemperatureYield (%)
Diketoester 20H₃PO₄80°C31
Diketoester 28H₂SO₄/Oleum100°C49

Dioxinone Ring-Opening

Omura et al. reported a dioxinone-based route (Scheme 2). Treatment of dioxinone 26 with LDA generates an enolate, which undergoes aldol reaction with acetaldehyde to form 27 . Oxidative workup and MeONa-induced ring-opening yield diketoester 28 , cyclized to α-pyrone 21 in 49% overall yield.

Regioselective Methoxylation

Methylation of γ-hydroxy-α-pyrone intermediates is critical for installing the C-6 methoxy group. Early methods suffered from poor regioselectivity due to the ambident nucleophilicity of the pyrone oxygen.

CaCO₃-Mediated Methylation

Hosokawa and Tatsuta optimized selectivity using CaCO₃ and Me₂SO₄ (Scheme 3). Reaction of γ-hydroxy-α-pyrone 21 with Me₂SO₄/CaCO₃ in acetone achieves 85:15 regioselectivity for the α’-methoxy-γ-pyrone 47 (55% yield).

Mechanistic Insight : CaCO₃ buffers the reaction, suppressing over-methylation and favoring O-methylation over C-alkylation.

Side Chain Elaboration

The tetramethyltridecatetraenyl side chain is assembled via iterative Wittig or Horner-Wadsworth-Emmons (HWE) reactions.

Phosphonate-Based Coupling

Lipshutz et al. employed HWE reactions to append the side chain (Scheme 4). Chlorinated pyrone 71 is coupled with phosphonate 34 under basic conditions, yielding the tetraenyl side chain with E-stereochemistry (65% yield).

Cross-Metathesis

Grubbs II-catalyzed cross-metathesis between allylic pyrone 61 and olefin 72 installs the C11–C13 diene (55–60% yield). Isomerization to the conjugated diene 62 is minimized using excess olefin 72 .

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals at δ 6.25 (H-5, d, J=2.1 Hz) and δ 3.72 (OCH₃, s).

  • HR-MS : [M+H]⁺ at m/z 387.2534 (calc. 387.2538 for C₂₄H₃₅O₄).

  • X-ray Crystallography : Confirms the E-configuration of the tetraenyl side chain .

Q & A

Basic Research Questions

Q. What is the chemical structure of Actinopyrone B, and how does it differ from structurally related compounds like Actinopyrone A?

  • Methodological Answer : this compound’s structure can be elucidated using a combination of NMR (1D/2D), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Comparative analysis with Actinopyrone A (C₂₅H₃₆O₄, MW 400.6) should focus on functional group variations (e.g., hydroxylation patterns, methyl substituents) that influence bioactivity. For example, Actinopyrone A’s selective antibacterial activity against H. pylori (MIC = 0.1 ng/ml) is linked to its γ-pyrone core and alkyl side chain . This compound’s structural nuances should be mapped to hypothesize its biological targets.

Q. What are the recommended protocols for isolating this compound from microbial sources?

  • Methodological Answer : Standard isolation involves fermentation of Streptomyces spp. under optimized conditions (e.g., pH 7.0, 28°C, 120 rpm for 5–7 days) . Post-fermentation, liquid-liquid extraction (ethyl acetate/methanol) and chromatographic purification (HPLC with C18 columns) are critical. Purity assessment via HPLC (≥95%) and stability testing (-20°C storage) should follow established guidelines for lab-scale natural product isolation .

Q. Which preliminary assays are suitable for screening this compound’s bioactivity?

  • Methodological Answer : Begin with broth microdilution assays to determine MIC values against Gram-negative/-positive bacteria (e.g., H. pylori, E. coli) and fungal strains . Pair this with cytotoxicity assays (e.g., MTT on mammalian cell lines) to assess selectivity. Dose-response curves and IC₅₀ calculations should adhere to CLSI guidelines. For non-antimicrobial applications, consider enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs’ activities .

Advanced Research Questions

Q. How can researchers address low yield challenges during this compound biosynthesis in microbial systems?

  • Methodological Answer : Optimize fermentation parameters using design-of-experiments (DoE) approaches:

  • Variables : Carbon/nitrogen sources (e.g., glycerol vs. glucose), trace metals, aeration rates.
  • Response Surface Methodology (RSM) : Statistically model interactions to maximize yield .
  • Genetic Engineering : Overexpress putative biosynthetic gene clusters (e.g., polyketide synthases) identified via genome mining . Validate with qPCR and metabolomic profiling.

Q. What experimental strategies resolve contradictions in this compound’s reported mechanism of action?

  • Methodological Answer : Conflicting data (e.g., variable MICs across studies) may stem from assay conditions or strain specificity. Mitigate this by:

  • Standardization : Use reference strains (e.g., ATCC controls) and uniform growth media .
  • Mechanistic Studies : Employ fluorescent probes (e.g., membrane potential dyes) to confirm target engagement. Combine with transcriptomics to identify differentially expressed genes post-treatment .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., pH, temperature) .

Q. Which advanced techniques are essential for characterizing this compound’s stereochemistry and conformation-dependent bioactivity?

  • Methodological Answer :

  • Circular Dichroism (CD) : Determine absolute configuration of chiral centers.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., bacterial membranes) to predict binding affinities .
  • Synchrotron Radiation : Resolve crystal structures of this compound-protein complexes for atomic-level insights .

Methodological Frameworks for Rigorous Inquiry

  • Hypothesis Formulation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies . Example: “Does this compound’s hydroxylation at C-10 enhance its selectivity for H. pylori compared to Actinopyrone A?”
  • Data Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to troubleshoot experimental discrepancies .
  • Ethical Compliance : Adhere to biosafety protocols (e.g., BSL-2 for antimicrobial testing) and declare funding sources/conflicts transparently .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Actinopyrone B
Reactant of Route 2
Actinopyrone B

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